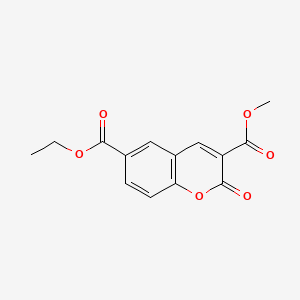
3-Carbomethoxy-6-carbethoxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbomethoxy-6-carbethoxycoumarin is a derivative of coumarin, a class of naturally occurring organic compounds known for their diverse biological activities. Coumarins are characterized by a benzopyrone structure, and their derivatives have been widely studied for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbomethoxy-6-carbethoxycoumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine or pyridine . The reaction proceeds through the formation of a benzylidene intermediate, which undergoes cyclization to form the coumarin derivative.
Industrial Production Methods: In industrial settings, the synthesis can be optimized by using solvent-free conditions or green chemistry approaches. For example, grinding the reactants over basic alumina or using water extracts from plant materials as biocatalysts can enhance the yield and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Carbomethoxy-6-carbethoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted coumarins, alcohols, and carboxylic acids .
Scientific Research Applications
3-Carbomethoxy-6-carbethoxycoumarin has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 3-Carbomethoxy-6-carbethoxycoumarin is primarily due to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating mitochondrial pathways .
Comparison with Similar Compounds
3-Carboxycoumarin: Known for its role in plant growth regulation and its use in synthesizing other biologically active compounds.
3-Cyanocoumarin: Used in the synthesis of modified cephalosporins and penicillins.
3-Carbethoxycoumarin: Similar in structure and used in various organic synthesis reactions.
Uniqueness: 3-Carbomethoxy-6-carbethoxycoumarin stands out due to its dual ester functional groups, which enhance its reactivity and potential for further chemical modifications. This makes it a versatile compound in both synthetic organic chemistry and pharmaceutical research .
Properties
CAS No. |
6468-99-1 |
|---|---|
Molecular Formula |
C14H12O6 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
6-O-ethyl 3-O-methyl 2-oxochromene-3,6-dicarboxylate |
InChI |
InChI=1S/C14H12O6/c1-3-19-12(15)8-4-5-11-9(6-8)7-10(13(16)18-2)14(17)20-11/h4-7H,3H2,1-2H3 |
InChI Key |
GJIFIQZUTJIYNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


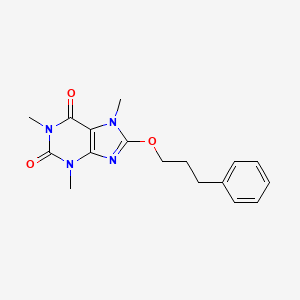
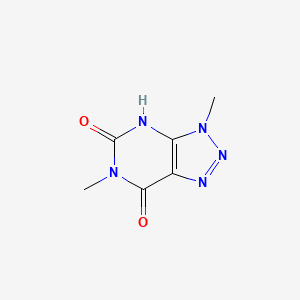
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)
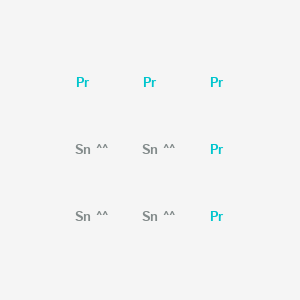
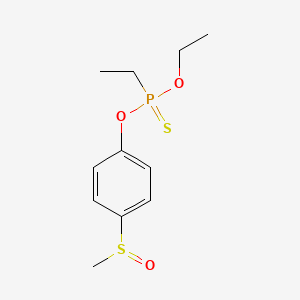
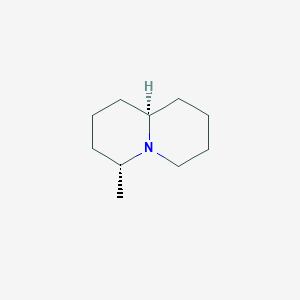
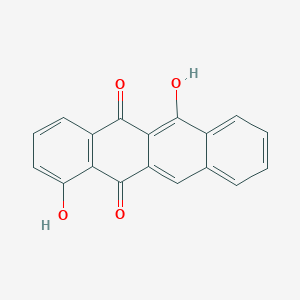
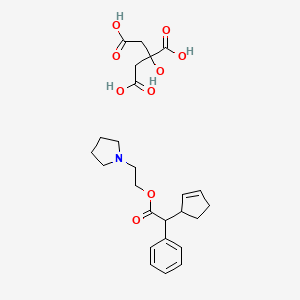
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)

![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
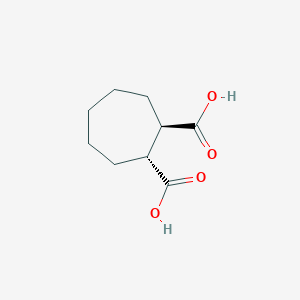

![N'-(5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-ylidene)-4-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B14738425.png)
